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molecular formula C10H11IN2O3 B8319848 4-(3-Iodo-5-nitrophenyl)morpholine

4-(3-Iodo-5-nitrophenyl)morpholine

Cat. No. B8319848
M. Wt: 334.11 g/mol
InChI Key: XJVRZKOALGOGJF-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

To a solution of 1-fluoro-3-iodo-5-nitrobenzene (4.0 g, 15 mmol) in DMSO (7.5 mL) was added morpholine (3.26 mL, 37.5 mmol), and the mixture (which instantly became purple) was heated to 130° C. for 30 min in the microwave. Purification was attempted by directly loading the mixture onto a silica gel column (80 g; load neat w/CH2Cl2 rinse; 100:0 to 60:40 hexanes:EtOAc over 35 minutes) but the mixture crashed at the top of the column and not all the mixture could be loaded. Nonetheless, after an initial spike in pressure, purification was possible, and the residual material was purified in a second purification (24 g; load w/CH2Cl2; 100:0 to 60:40 hexanes:EtOAc over 20 minutes). Concentration of the combined fractions from the two purifications provided 4-(3-iodo-5-nitrophenyl)morpholine (4.01 g, 12.0 mmol, 80%) as a bright yellow solid. 1H NMR (400 MHz, CDCl3): δ 7.99 (s, 1H); 7.67 (s, 1H); 7.47 (s, 1H); 3.89 (m, 4H); 3.26 (m, 4H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.26 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([I:11])[CH:3]=1.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1>CS(C)=O>[I:11][C:4]1[CH:3]=[C:2]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC1=CC(=CC(=C1)[N+](=O)[O-])I
Name
Quantity
3.26 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
7.5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
onto a silica gel column (80 g; load neat w/CH2Cl2 rinse; 100:0 to 60:40 hexanes:EtOAc over 35 minutes)
Duration
35 min
CUSTOM
Type
CUSTOM
Details
Nonetheless, after an initial spike in pressure, purification
CUSTOM
Type
CUSTOM
Details
the residual material was purified in a second purification (24 g; load w/CH2Cl2; 100:0 to 60:40 hexanes:EtOAc over 20 minutes)
Duration
20 min

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=C(C1)[N+](=O)[O-])N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12 mmol
AMOUNT: MASS 4.01 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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